molecular formula C30H34N2O3 B15037883 N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide

N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide

Cat. No.: B15037883
M. Wt: 470.6 g/mol
InChI Key: NQDOWQKQMNQWID-UHFFFAOYSA-N
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Description

N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide is a complex organic compound with a unique structure that combines a hexanoyl group, a tetrahydroquinoline ring, and a methoxy-phenylbenzamide moiety

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-3-methoxy-N-phenylbenzamide

InChI

InChI=1S/C30H34N2O3/c1-4-5-7-19-29(33)31-22(2)20-28(26-17-10-11-18-27(26)31)32(24-14-8-6-9-15-24)30(34)23-13-12-16-25(21-23)35-3/h6,8-18,21-22,28H,4-5,7,19-20H2,1-3H3

InChI Key

NQDOWQKQMNQWID-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the hexanoyl group and the methoxy-phenylbenzamide moiety. Common reagents used in these reactions include acyl chlorides, amines, and methoxybenzoyl chlorides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
  • N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-nitrophenyl)benzamide

Uniqueness

N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features

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